Ethylmalonic acid-d3

描述

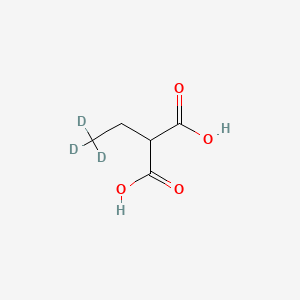

Structure

3D Structure

属性

IUPAC Name |

2-(2,2,2-trideuterioethyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXDFUAPNAMPJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Ethylmalonic Acid-d3 for Researchers

An In-depth Examination of its Structure, Properties, and Application in Metabolic Research

This technical guide provides a comprehensive overview of Ethylmalonic acid-d3, a deuterated isotopologue of ethylmalonic acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative mass spectrometry-based applications or are investigating metabolic disorders. This document details the chemical structure, physicochemical properties, and its role in studying the pathophysiology of diseases associated with the accumulation of its unlabeled counterpart.

Chemical Structure and Physicochemical Properties

This compound is the deuterium-labeled form of ethylmalonic acid, a dicarboxylic acid that is a metabolite of the amino acid L-isoleucine.[1][2] The "d3" designation indicates that three hydrogen atoms in the terminal methyl group of the ethyl side chain have been replaced by deuterium (B1214612) atoms.[2][3] This isotopic labeling makes it an ideal internal standard for accurately quantifying endogenous ethylmalonic acid in biological samples using mass spectrometry.[2]

Caption: Chemical structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₅D₃O₄ | [2] |

| Molecular Weight | 135.1 | [2] |

| CAS Number | 70907-93-6 | [2][3] |

| Formal Name | ethyl-2,2,2-d₃-propanedioic acid | [2] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |

| InChI Key | UKFXDFUAPNAMPJ-FIBGUPNXSA-N | [2] |

| Solubility (DMSO) | ≥10 mg/mL | [2] |

| Solubility (Ethanol) | ≥10 mg/mL | [2] |

| Solubility (PBS, pH 7.2) | 1-10 mg/mL (sparingly soluble) | [2] |

Role in Research and Pathophysiology

While this compound serves primarily as an analytical tool, its unlabeled counterpart is of significant clinical interest. Chronically high levels of ethylmalonic acid are associated with severe inborn errors of metabolism, including Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Ethylmalonic Encephalopathy (EE).[4]

Metabolic Origin and Pathological Accumulation

Ethylmalonic acid is formed from the metabolism of L-isoleucine.[2] In healthy individuals, it is efficiently metabolized. However, genetic defects can disrupt this process. For instance, Ethylmalonic Encephalopathy is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase involved in hydrogen sulfide (B99878) (H₂S) detoxification.[5] The resulting enzyme deficiency leads to an accumulation of H₂S, which in turn inhibits SCAD. This inhibition blocks the normal breakdown of short-chain fatty acids, causing the alternative metabolism of butyryl-CoA and the subsequent accumulation of ethylmalonic acid.[5][6]

Mitochondrial Toxicity

The accumulation of ethylmalonic acid is neurotoxic, primarily through the disruption of mitochondrial function.[1] Research has demonstrated that ethylmalonic acid:

-

Inhibits Mitochondrial Respiration : It impairs the transport of succinate (B1194679) and malate (B86768) into the mitochondria, thereby disrupting the Krebs cycle and electron transport chain.[1][7]

-

Induces Mitochondrial Permeability Transition (MPT) : In synergy with calcium ions (Ca²⁺), ethylmalonic acid can trigger the opening of the mitochondrial permeability transition pore, leading to mitochondrial swelling, dissipation of the membrane potential, and release of pro-apoptotic factors.[1][8]

-

Promotes Oxidative Stress : Elevated levels of ethylmalonic acid have been shown to increase the production of reactive oxygen species, leading to lipid and protein oxidative damage in the brain.[9]

Caption: Pathophysiological cascade in Ethylmalonic Encephalopathy.

Experimental Protocols

Protocol: Use of this compound as an Internal Standard in LC-MS/MS

While specific protocols vary by laboratory and instrumentation, the following provides a generalized workflow for the quantification of ethylmalonic acid in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

Objective: To accurately measure the concentration of endogenous ethylmalonic acid.

Materials:

-

Biological samples (plasma, urine)

-

This compound solution of a known concentration (working standard)

-

Organic solvent for protein precipitation (e.g., acetonitrile)

-

Formic acid

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of sample, add 10 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated protein.

-

Carefully transfer the supernatant to a new microcentrifuge tube or HPLC vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the reconstituted sample onto a suitable LC column (e.g., a C18 column). Separate the analyte from other matrix components using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry (MS): Analyze the column eluent using a tandem mass spectrometer operating in negative ionization mode. Monitor the specific mass-to-charge (m/z) transitions for both endogenous ethylmalonic acid and the this compound internal standard. This is typically done using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (endogenous ethylmalonic acid) to the internal standard (this compound).

-

Generate a calibration curve using standards of known ethylmalonic acid concentrations spiked with the same amount of internal standard.

-

Determine the concentration of ethylmalonic acid in the biological samples by interpolating their peak area ratios from the calibration curve. The use of the stable-isotope labeled internal standard corrects for variations in sample preparation and instrument response.

-

Cited Experimental Approaches for Unlabeled Ethylmalonic Acid

The pathophysiological effects of unlabeled ethylmalonic acid have been investigated using various experimental models. Researchers seeking to study these mechanisms can refer to the methodologies described in the following publications:

-

Mitochondrial Respiration and Transport Assays: Detailed methods for isolating rat brain mitochondria and measuring the effects of ethylmalonic acid on oxygen consumption, membrane potential, and succinate/malate transport are described in studies investigating its impact on mitochondrial bioenergetics.[7]

-

Mitochondrial Permeability Transition Assays: Protocols for evaluating mitochondrial swelling, calcium retention capacity, and the effects of inhibitors like cyclosporin (B1163) A are available in research focused on ethylmalonic acid-induced permeability transition.[8]

-

Oxidative Stress Parameter Measurement: Methodologies for assessing lipid peroxidation (TBARS assay), protein carbonyl content, and levels of reduced glutathione (B108866) in brain tissue exposed to ethylmalonic acid have been published.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. ETHYLMALONIC ACID | Eurisotop [eurisotop.com]

- 4. Human Metabolome Database: Showing metabocard for Ethylmalonic acid (HMDB0000622) [hmdb.ca]

- 5. Ethylmalonic encephalopathy: Clinical course and therapy response in an uncommon mild case with a severe ETHE1 mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethylmalonic aciduria is associated with an amino acid variant of short chain acyl-coenzyme A dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethylmalonic acid impairs brain mitochondrial succinate and malate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethylmalonic acid induces permeability transition in isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Promotion of lipid and protein oxidative damage in rat brain by ethylmalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Ethylmalonic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ethylmalonic acid-d3 (deuterated Ethylmalonic acid). This isotopically labeled compound is a critical internal standard for mass spectrometry-based quantification of its non-labeled analog, Ethylmalonic acid, a key biomarker in several metabolic disorders. This document outlines the synthetic pathway, details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical workflows.

Introduction to this compound

This compound (EMA-d3) is a stable isotope-labeled form of ethylmalonic acid where three hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass, allowing it to be distinguished from the endogenous, non-labeled ethylmalonic acid in biological samples by mass spectrometry. Its primary application is as an internal standard in clinical and research settings for the accurate quantification of ethylmalonic acid levels, which are elevated in inherited metabolic diseases such as ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase (SCAD) deficiency.

Key Properties of this compound:

| Property | Value |

| Chemical Formula | C5H5D3O4 |

| Molecular Weight | 135.14 g/mol |

| CAS Number | 70907-93-6 |

| Appearance | White solid |

| Purity | Typically ≥98% |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the malonic ester synthesis, a classic and versatile method for the preparation of substituted carboxylic acids.[1][2][3] The general strategy involves the alkylation of diethyl malonate with a deuterated ethyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final product.

Synthetic Pathway

The synthesis proceeds in three main steps:

-

Enolate Formation: Diethyl malonate is deprotonated at the α-carbon using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate.[4][5]

-

Alkylation: The enolate nucleophile reacts with a deuterated ethyl halide (e.g., bromoethane-d3 or iodoethane-d5) in an SN2 reaction to form diethyl ethyl-d3-malonate.

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Subsequent heating leads to the decarboxylation of the β-keto acid intermediate, yielding this compound.[6]

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the malonic ester synthesis.[7][8][9]

Materials:

-

Diethyl malonate

-

Sodium metal

-

Anhydrous ethanol (B145695)

-

Bromoethane-d3 (or other suitable deuterated ethyl halide)

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Recrystallization solvent (e.g., water or a mixture of ethyl acetate (B1210297) and hexane)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring.

-

Alkylation: Add bromoethane-d3 (1.05 equivalents) to the reaction mixture and reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up of Diethyl ethyl-d3-malonate: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give crude diethyl ethyl-d3-malonate.

-

Hydrolysis and Decarboxylation: The crude diester is refluxed with concentrated hydrochloric acid (excess) for 4-6 hours. This step hydrolyzes the ester groups and promotes decarboxylation.

-

Isolation of Crude this compound: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound as a solid.

Purification of this compound

Purification of the crude product is crucial to remove any unreacted starting materials, by-products, and non-deuterated ethylmalonic acid. Recrystallization is the most common and effective method for purifying solid dicarboxylic acids like ethylmalonic acid.[10]

Purification Workflow

Detailed Recrystallization Protocol

Solvent Selection: Ethylmalonic acid is soluble in water, ethanol, and diethyl ether.[11] Water is a suitable solvent for recrystallization due to the compound's higher solubility at elevated temperatures and lower solubility at room temperature. A solvent pair system, such as ethyl acetate/hexane, can also be employed for effective purification.[12]

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot water (near boiling).

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

Hot Filtration: While hot, filter the solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on typical malonic ester synthesis yields.

| Parameter | Diethyl ethyl-d3-malonate (Intermediate) | This compound (Final Product) |

| Theoretical Yield | Dependent on starting material scale | Dependent on intermediate scale |

| Typical Actual Yield | 70-85% | 80-90% (from intermediate) |

| Overall Yield | - | 56-77% |

| Purity (before purification) | >90% | >95% |

| Purity (after recrystallization) | - | ≥98% |

| Isotopic Purity | >98% D | >98% D |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The malonic ester synthesis offers a reliable and high-yielding route to this important internal standard. Proper purification by recrystallization is essential to achieve the high purity required for accurate quantitative analysis in research and clinical diagnostics. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of drug development and metabolic research.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Ch21: Malonic esters [chem.ucalgary.ca]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. Malonic Ester Synthesis [organic-chemistry.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ethylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated ethylmalonic acid, specifically ethylmalonic acid-d3, is a stable isotope-labeled form of ethylmalonic acid. In this molecule, three hydrogen atoms on the terminal methyl group of the ethyl side chain are replaced with deuterium (B1214612) atoms. This isotopic substitution makes it a valuable tool in various scientific and clinical research applications, primarily as an internal standard for the accurate quantification of endogenous ethylmalonic acid in biological samples using mass spectrometry.[1] Elevated levels of ethylmalonic acid are a key biomarker for certain inborn errors of metabolism, most notably ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[2][3] This guide provides a comprehensive overview of the known physical and chemical properties of deuterated ethylmalonic acid, along with detailed experimental protocols relevant to its analysis.

Physical and Chemical Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of ethylmalonic acid, while its chemical reactivity remains largely unchanged. The following tables summarize the key physical and chemical properties of both deuterated and non-deuterated ethylmalonic acid for comparison.

Table 1: General Properties

| Property | Deuterated Ethylmalonic Acid (ethyl-d3) | Non-deuterated Ethylmalonic Acid |

| Chemical Formula | C₅H₅D₃O₄[1] | C₅H₈O₄[4] |

| Molecular Weight | 135.1 g/mol [1] | 132.11 g/mol [4] |

| CAS Number | 70907-93-6[1] | 601-75-2[4] |

| Appearance | Solid[1] | Solid[4] |

Table 2: Physical Properties

| Property | Deuterated Ethylmalonic Acid (ethyl-d3) | Non-deuterated Ethylmalonic Acid |

| Melting Point | Data not available | 112-114 °C[4][5] |

| Boiling Point | Data not available | 200-203 °C[6] |

| pKa₁ | Data not available | ~2.85 (estimated for dicarboxylic acids)[7] |

| pKa₂ | Data not available | ~5.05 (estimated for dicarboxylic acids)[7] |

Table 3: Solubility

| Solvent | Deuterated Ethylmalonic Acid (ethyl-d3) | Non-deuterated Ethylmalonic Acid |

| DMSO | ≥10 mg/mL[1] | Data not available |

| Ethanol | ≥10 mg/mL[1] | Data not available |

| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL)[1] | Data not available |

| Water | Data not available | 712.0 mg/mL[4] |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the characterization and quantification of deuterated ethylmalonic acid.

Melting Point Determination

The melting point of a solid compound is a crucial physical property for its identification and purity assessment.

Protocol:

-

Sample Preparation: A small amount of the crystalline deuterated ethylmalonic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.[8]

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.[8]

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The determination is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[8]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[9]

-

-

Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[8]

pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of a substance.

Protocol:

-

Solution Preparation: A standard solution of deuterated ethylmalonic acid (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.[10]

-

Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer.

-

Titration:

-

A known volume of the deuterated ethylmalonic acid solution is placed in a beaker with the magnetic stir bar.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The standardized NaOH solution is added in small, precise increments from a burette.[11]

-

After each addition, the solution is stirred, and the pH is allowed to stabilize before being recorded.[10]

-

This process is continued until the pH has risen significantly, passing through both equivalence points.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The two equivalence points are determined from the points of maximum slope on the curve (or by taking the first derivative).

-

The pKa values are determined from the pH at the half-equivalence points. For a dicarboxylic acid, pKa₁ is the pH at half the volume of the first equivalence point, and pKa₂ is the pH at the midpoint between the first and second equivalence points.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Deuterated ethylmalonic acid is commonly used as an internal standard for the quantification of ethylmalonic acid in biological fluids by GC-MS.

Protocol:

-

Sample Preparation (Urine):

-

Derivatization: The dried organic acids are chemically modified (derivatized) to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[14]

-

GC-MS Analysis:

-

Gas Chromatography: The derivatized sample is injected into the GC, where the organic acids are separated on a capillary column based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up to elute the different compounds at different times.[13]

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).[14]

-

-

Quantification:

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode, where it only detects specific m/z fragments characteristic of ethylmalonic acid and its deuterated internal standard.

-

A calibration curve is constructed by analyzing standards containing known concentrations of non-deuterated ethylmalonic acid and a constant concentration of the deuterated internal standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of ethylmalonic acid in the unknown sample is determined from this calibration curve by measuring the peak area ratio in the sample.[15]

-

Metabolic and Signaling Context

Ethylmalonic acid is an intermediate in the metabolism of branched-chain amino acids and fatty acids. Its accumulation is a hallmark of ethylmalonic encephalopathy, a severe inherited metabolic disorder caused by mutations in the ETHE1 gene. The ETHE1 protein is a mitochondrial sulfur dioxygenase involved in the detoxification of hydrogen sulfide (B99878) (H₂S).[16][17] The accumulation of ethylmalonic acid in this condition is thought to be a secondary consequence of the primary metabolic block.

Below is a simplified workflow illustrating the role of deuterated ethylmalonic acid in the diagnosis and study of ethylmalonic encephalopathy.

Caption: Workflow for Ethylmalonic Acid Analysis.

The following diagram illustrates the central role of ETHE1 dysfunction in the pathophysiology of ethylmalonic encephalopathy, leading to the accumulation of toxic metabolites.

Caption: Pathophysiology of Ethylmalonic Encephalopathy.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medlink.com [medlink.com]

- 3. Ethylmalonic encephalopathy - Wikipedia [en.wikipedia.org]

- 4. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. エチルマロン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Dicarboxylic acid - Wikipedia [en.wikipedia.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pennwest.edu [pennwest.edu]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. metbio.net [metbio.net]

- 15. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 16. Multiple sources of metabolic disturbance in ETHE1-related ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Ethylmalonic Acid-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethylmalonic acid-d3 (EMA-d3). The information presented herein is crucial for ensuring the integrity of this isotopically labeled compound when used as an analytical standard or tracer in research and development.

Overview of this compound

This compound is the deuterated form of ethylmalonic acid, a dicarboxylic acid that serves as a key biomarker in certain inborn errors of metabolism.[1] Due to its isotopic labeling, EMA-d3 is an ideal internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Given its critical role in quantitative analysis, maintaining its stability is paramount to achieving reliable and reproducible results.

Stability and Storage Conditions

The stability of this compound is dependent on its physical state (solid vs. in solution) and the storage environment. The following tables summarize the available data from suppliers.

Solid Form

As a neat solid, this compound exhibits long-term stability when stored under appropriate conditions.

| Storage Temperature | Duration of Stability | Additional Notes |

| -20°C | ≥ 4 years[1][2] | The most commonly recommended storage temperature for long-term stability. |

| -20°C | 3 years[3] | --- |

| 4°C | 2 years[3] | --- |

| Room Temperature | Not specified | Should be stored away from light and moisture.[4] |

In Solution

When dissolved in a solvent, the stability of this compound is significantly reduced. It is advisable to prepare solutions fresh. If storage is necessary, stringent conditions must be met.

| Solvent | Storage Temperature | Duration of Stability |

| Generic | -80°C | 6 months[3] |

| Generic | -20°C | 1 month[3] |

Solubility Information:

It is noted that hygroscopic DMSO can negatively impact the solubility of the product.[3] For stock solutions, it is recommended to use a solvent that has been purged with an inert gas.[2]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, information on related malonic acids suggests potential routes of decomposition. Malonic acids, in general, can undergo decarboxylation, particularly when heated, to yield acetic acid and carbon dioxide. Oxidation can further break down the molecule into carbon dioxide and water. Another potential degradation route for malonic anhydrides involves decomposition into a ketene (B1206846) and carbon dioxide. These pathways represent theoretical degradation routes for ethylmalonic acid.

Metabolic Context of Ethylmalonic Acid

In a biological context, elevated levels of ethylmalonic acid are associated with metabolic disorders such as Ethylmalonic Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[1][4] The accumulation of ethylmalonic acid is linked to the metabolism of fatty acids and the amino acid isoleucine.[1] The diagram below illustrates a simplified overview of its metabolic origins.

Caption: Metabolic pathways leading to Ethylmalonic Acid accumulation.

Experimental Protocols: Stability-Indicating Assay Method (SIAM)

Principle

The principle of a SIAM involves subjecting the analyte to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. An analytical method, typically LC-MS, is then developed to resolve the parent drug from these degradation products.

General Experimental Workflow

The following diagram outlines a typical workflow for developing a stability-indicating assay method.

Caption: Workflow for developing a Stability-Indicating Assay Method.

Suggested Starting Conditions for LC-MS Method Development

-

Column: A reversed-phase C18 column is a common starting point for the separation of small organic acids.

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile or Methanol with 0.1% formic acid

-

-

Detection: Mass spectrometry in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The MRM transitions for this compound would need to be optimized.

-

Gradient: A gradient elution from low to high organic phase content is typically employed to separate compounds with different polarities.

Conclusion

This compound is a stable compound when stored as a solid at -20°C. However, its stability decreases significantly when in solution. For accurate and reproducible quantitative results, it is imperative to adhere to the recommended storage conditions, prepare solutions fresh whenever possible, and handle stock solutions with care. For applications requiring long-term stability studies, the development and validation of a specific stability-indicating assay method are crucial to ensure the integrity of the analytical standard.

References

The Pivotal Role of Ethylmalonic Acid in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmalonic acid (EMA) is a dicarboxylic acid that serves as a critical biomarker for several inborn errors of metabolism. Its accumulation in biological fluids is a hallmark of distinct metabolic disorders, primarily Ethylmalonic Encephalopathy (EE), Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, and Multiple Acyl-CoA Dehydrogenase Deficiency (MADD). Understanding the metabolic origins and pathophysiological consequences of EMA accumulation is paramount for the diagnosis, management, and development of therapeutic interventions for these debilitating conditions. This guide provides an in-depth analysis of the biological role of EMA, detailing its metabolic pathways, the enzymatic defects leading to its accumulation, and its clinical significance. It further presents quantitative data, experimental protocols, and visual diagrams of the involved metabolic and signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction to Ethylmalonic Acid

Ethylmalonic acid is a derivative of malonic acid, characterized by the substitution of a hydrogen atom with an ethyl group on the methylene (B1212753) carbon.[1] Under normal physiological conditions, EMA is present in trace amounts in bodily fluids.[2] However, its concentration can rise significantly due to genetic defects in specific metabolic pathways, leading to a condition known as ethylmalonic aciduria. The accumulation of EMA and other related metabolites can have toxic effects, contributing to the clinical manifestations of the associated disorders.[3]

Metabolic Pathways of Ethylmalonic Acid Formation

The accumulation of ethylmalonic acid is not due to a primary metabolic defect in its own catabolism but rather is a consequence of upstream enzymatic deficiencies that lead to the buildup of its precursors. The two primary pathways implicated in the formation of EMA are the catabolism of short-chain fatty acids and the metabolism of the amino acid isoleucine.

Impaired Short-Chain Fatty Acid Oxidation

The most common route to EMA accumulation is through the impairment of mitochondrial short-chain fatty acid β-oxidation. Specifically, a deficiency in the enzyme Short-Chain Acyl-CoA Dehydrogenase (SCAD) is a key factor.

-

Butyryl-CoA Accumulation: SCAD catalyzes the first step in the oxidation of short-chain fatty acids, specifically the dehydrogenation of butyryl-CoA.[4][5] When SCAD activity is deficient, butyryl-CoA accumulates in the mitochondrial matrix.

-

Carboxylation to Ethylmalonyl-CoA: The excess butyryl-CoA is then available as a substrate for the enzyme propionyl-CoA carboxylase , which promiscuously carboxylates butyryl-CoA to form (2S)-ethylmalonyl-CoA.[6][7]

-

Hydrolysis to Ethylmalonic Acid: Ethylmalonyl-CoA is subsequently hydrolyzed to ethylmalonic acid, which then exits the mitochondria and accumulates in the cytoplasm, blood, and is eventually excreted in the urine.

A recently identified enzyme, ethylmalonyl-CoA decarboxylase , encoded by the ECHDC1 gene, is thought to act as a "metabolite proofreading" enzyme by decarboxylating ethylmalonyl-CoA. A deficiency in this enzyme could also potentially lead to ethylmalonic aciduria.[8]

Isoleucine Catabolism

An alternative, though less common, pathway for EMA formation involves the catabolism of the branched-chain amino acid isoleucine.[9]

-

The R-Pathway of Isoleucine Metabolism: A minor catabolic route for isoleucine, known as the R-pathway, can lead to the formation of R(-)-2-methylbutyrate.[10]

-

Formation of Ethylmalonic Acid Precursors: Further metabolism of R(-)-2-methylbutyrate can generate precursors that are ultimately converted to ethylmalonic acid.[10] This pathway's contribution to EMA accumulation is thought to be more significant when the primary fatty acid oxidation pathway is compromised.[7]

Inborn Errors of Metabolism Associated with Ethylmalonic Aciduria

Elevated levels of ethylmalonic acid are a diagnostic hallmark of several inherited metabolic disorders.

Ethylmalonic Encephalopathy (EE)

Ethylmalonic Encephalopathy is a severe, autosomal recessive disorder caused by mutations in the ETHE1 gene.[11][12][13] This gene encodes a mitochondrial sulfur dioxygenase crucial for the detoxification of hydrogen sulfide (B99878) (H₂S).[4][14][15]

-

Primary Defect: The primary defect in EE is the inability to detoxify H₂S, leading to its accumulation to toxic levels.[14][15]

-

Secondary Inhibition of SCAD: Hydrogen sulfide is a potent inhibitor of several mitochondrial enzymes, including Short-Chain Acyl-CoA Dehydrogenase (SCAD) and cytochrome c oxidase (COX).[4][15][16] The inhibition of SCAD leads to the accumulation of butyryl-CoA and the subsequent formation of ethylmalonic acid, as described above.[4]

-

Clinical Presentation: EE is characterized by early-onset encephalopathy, developmental delay, seizures, petechial rash, and chronic diarrhea.[17][18]

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency is an autosomal recessive disorder resulting from mutations in the ACADS gene, which encodes the SCAD enzyme.[19]

-

Primary Defect: The primary defect is the impaired ability to dehydrogenate short-chain acyl-CoAs, particularly butyryl-CoA.[4][19]

-

Biochemical Profile: This leads to the accumulation of butyryl-CoA and consequently elevated levels of ethylmalonic acid and butyrylcarnitine (B1668139) (C4-carnitine) in blood and urine.[19]

-

Clinical Presentation: The clinical phenotype of SCAD deficiency is highly variable, ranging from asymptomatic individuals to those with developmental delay, hypotonia, and seizures.[20] Many individuals are identified through newborn screening and remain asymptomatic.[19]

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)

Also known as glutaric aciduria type II, MADD is an autosomal recessive disorder affecting the transfer of electrons from multiple acyl-CoA dehydrogenases to the electron transport chain. It is caused by mutations in the ETFA, ETFB, or ETFDH genes.

-

Primary Defect: These genetic defects impair the function of electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase, leading to the functional deficiency of several acyl-CoA dehydrogenases, including SCAD.

-

Biochemical Profile: The biochemical profile of MADD is complex, with elevated urinary excretion of a wide range of organic acids, including ethylmalonic acid, glutaric acid, and dicarboxylic acids. Plasma acylcarnitine analysis reveals elevations of multiple short-, medium-, and long-chain acylcarnitines.

-

Clinical Presentation: MADD has a broad clinical spectrum, from a severe neonatal-onset form with metabolic acidosis and hypoglycemia to a milder, later-onset form with muscle weakness and exercise intolerance.

Isobutyryl-CoA Dehydrogenase (IBD) Deficiency

IBD deficiency is a rare autosomal recessive disorder of valine metabolism caused by mutations in the ACAD8 gene. While the primary metabolic block is in the valine catabolic pathway, elevated C4-acylcarnitine is a key diagnostic marker, which can sometimes be confused with SCAD deficiency.[20] However, significant ethylmalonic aciduria is not a typical feature of IBD deficiency.

Pathophysiological Consequences of Metabolite Accumulation

The clinical manifestations of disorders associated with ethylmalonic aciduria are a result of the toxic effects of accumulated metabolites.

-

Hydrogen Sulfide Toxicity in EE: In Ethylmalonic Encephalopathy, the primary toxic agent is hydrogen sulfide. H₂S inhibits cytochrome c oxidase, impairing the mitochondrial respiratory chain and leading to cellular energy deficiency.[14][15] It also has vasoactive and vasotoxic effects, contributing to the microangiopathy seen in EE patients.[15] The accumulation of ethylmalonic acid in EE is a secondary consequence of H₂S-mediated SCAD inhibition.[4]

-

Metabolic Acidosis: Ethylmalonic acid, being an organic acid, can contribute to metabolic acidosis when it accumulates to high levels.[3] Acidosis can disrupt numerous cellular functions and contribute to the acute metabolic crises seen in these disorders.[3]

-

Secondary Carnitine Deficiency: The accumulation of acyl-CoAs, such as butyryl-CoA, leads to their conjugation with carnitine to form acylcarnitines for transport out of the mitochondria. This process can deplete the pool of free carnitine, leading to a secondary carnitine deficiency, which further impairs fatty acid oxidation.

Data Presentation

Quantitative Metabolite Levels in Ethylmalonic Encephalopathy

| Metabolite | Patient Range | Normal Range | Reference |

| Urinary Ethylmalonic Acid | 45 - 730 mg/g creatinine (B1669602) | < 10 µmol/mmol creatinine | [21],[1] |

| Plasma Thiosulphate | 30 - 170 µM | < 4 µmol/L | [4] |

| Blood C4-Acylcarnitine | Elevated | < 0.9 µmol/L | [1] |

| Blood C5-Acylcarnitine | Elevated | < 0.3 µmol/L | [1] |

| Blood Lactate | Elevated | 6 - 22 mg/dL | [1] |

Biochemical Markers in SCAD Deficiency

| Metabolite | Finding | Normal Range | Reference |

| Urinary Ethylmalonic Acid | Increased | Varies by lab | [19] |

| Plasma C4-Acylcarnitine | Increased | Varies by lab | [19] |

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of urinary organic acids, including ethylmalonic acid.

1. Sample Preparation:

- A volume of urine equivalent to 1 µmole of creatinine is used.[22]

- Internal standards (e.g., tropic acid, 2-ketocaproic acid) are added.[22][23]

- For the analysis of keto-acids, samples are treated with hydroxylamine (B1172632) to form oxime derivatives.[22]

2. Extraction:

- The urine sample is acidified (pH < 2) with HCl.[24]

- The sample is saturated with sodium chloride.[24]

- Organic acids are extracted into an organic solvent, typically ethyl acetate.[22][24]

3. Derivatization:

- The organic extract is evaporated to dryness under a stream of nitrogen.[22][24]

- The residue is derivatized to form volatile and thermally stable trimethylsilyl (B98337) (TMS) esters. This is achieved by adding a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent like pyridine.[22][24]

4. GC-MS Analysis:

- The derivatized sample is injected into the gas chromatograph.

- Separation of the organic acids is achieved on a capillary column based on their volatility and interaction with the stationary phase.

- The eluting compounds are ionized and fragmented in the mass spectrometer.

- Identification of ethylmalonic acid and other organic acids is based on their characteristic retention times and mass spectra.[24]

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This protocol describes the general procedure for the analysis of acylcarnitines in plasma or dried blood spots.

1. Sample Preparation:

- For plasma samples, proteins are precipitated by adding acetonitrile. The sample is then centrifuged, and the supernatant is used for analysis.[11]

- For dried blood spots, a small punch is placed in a well of a microtiter plate, and the acylcarnitines are extracted using a solvent containing stable isotope-labeled internal standards.

2. Derivatization (Optional but common):

- Acylcarnitines are often converted to their butyl esters by incubation with butanolic HCl. This improves their ionization efficiency and fragmentation pattern in the mass spectrometer.[25]

3. MS/MS Analysis:

- The prepared sample is introduced into the tandem mass spectrometer, typically via flow injection or liquid chromatography.[11][12]

- Electrospray ionization (ESI) is used to generate ions.

- The analysis is performed in the precursor ion scan mode, monitoring for a common fragment ion of acylcarnitines (m/z 85 for underivatized, m/z 99 for some derivatives).[3]

- Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.[3]

ETHE1 Enzyme Activity Assay

The activity of the ETHE1 enzyme (persulfide dioxygenase) can be measured by monitoring the consumption of its substrate, glutathione (B108866) persulfide (GSSH), or the consumption of oxygen.

1. Principle:

- ETHE1 catalyzes the oxygen-dependent oxidation of glutathione persulfide (GSSH) to sulfite (B76179) and glutathione (GSH).[26][27]

- The activity can be determined by measuring the rate of oxygen consumption in the presence of GSSH.[28]

2. Reagents:

- Purified recombinant human ETHE1 enzyme.

- Glutathione persulfide (GSSH) substrate.

- Assay buffer (e.g., potassium phosphate (B84403) buffer).

3. Procedure:

- The reaction is initiated by adding GSSH to a solution containing the ETHE1 enzyme in the assay buffer.

- Oxygen consumption is monitored over time using an oxygen electrode or a fluorescence-based oxygen sensor.

- The specific activity is calculated as µmol of oxygen consumed per minute per mg of protein.[27]

Mandatory Visualizations

Caption: Metabolic pathways leading to Ethylmalonic Acid (EMA) formation.

Caption: Pathophysiology of Ethylmalonic Encephalopathy.

Caption: Experimental workflow for urinary EMA analysis by GC-MS.

Conclusion

Ethylmalonic acid is a key metabolite whose presence in elevated concentrations provides a crucial diagnostic clue to a group of severe inborn errors of metabolism. Its formation is intricately linked to defects in mitochondrial fatty acid oxidation and, to a lesser extent, isoleucine catabolism. In Ethylmalonic Encephalopathy, EMA accumulation is a secondary marker to the primary toxic effects of hydrogen sulfide. For researchers and clinicians, a thorough understanding of the metabolic pathways involving EMA is essential for accurate diagnosis, for elucidating disease mechanisms, and for the development of targeted therapies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for furthering research and clinical practice in the field of inherited metabolic diseases. Future research should focus on the precise kinetics of the enzymes involved in EMA metabolism and the development of novel therapeutic strategies to mitigate the toxic effects of its accumulation and the accumulation of related metabolites.

References

- 1. Ethylmalonic Encephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Silent increase of urinary ethylmalonic acid is an indicator of nonspecific brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial Dysfunction and Redox Homeostasis Impairment as Pathomechanisms of Brain Damage in Ethylmalonic Encephalopathy: Insights from Animal and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Short-chain acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple sources of metabolic disturbance in ETHE1-related ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. Altered Sulfide (H2S) Metabolism in Ethylmalonic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Loss of ETHE1, a mitochondrial dioxygenase, causes fatal sulfide toxicity in ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biochemical and clinical response to a sulfur-restricted diet in ethylmalonic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ethylmalonic encephalopathy - Wikipedia [en.wikipedia.org]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. medlink.com [medlink.com]

- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 22. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 23. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 24. erndim.org [erndim.org]

- 25. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Characterization of Patient Mutations in Human Persulfide Dioxygenase (ETHE1) Involved in H2S Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Crystal structure of human persulfide dioxygenase: structural basis of ethylmalonic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Ethylmalonic Acid-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity deuterated ethylmalonic acid (Ethylmalonic acid-d3), a critical tool for researchers in metabolic disorders, drug development, and clinical diagnostics. This document details the commercial sources of this stable isotope-labeled internal standard, its applications in quantitative analysis, and the biochemical pathways in which its unlabeled counterpart, ethylmalonic acid, plays a significant role.

Commercial Suppliers of High-Purity this compound

High-purity this compound is available from a select number of specialized chemical suppliers. For researchers and drug development professionals, sourcing a reliable and well-characterized standard is paramount for accurate and reproducible results. The following table summarizes the offerings from prominent commercial vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| Cayman Chemical | 34904 | ≥99% deuterated forms (d1-d3) | 1 mg, 5 mg, 10 mg |

| MedChemExpress | HY-34740S | >99% | 1 mg, 5 mg, 10 mg |

| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | DLM-6013-0.1 | 98% | 0.1 g |

| Gentaur | 804-HY-34740S-03 | Not Specified | 10 mg |

The Role of this compound in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of endogenous ethylmalonic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. It allows for the correction of variability introduced during sample preparation, injection, and ionization, thereby ensuring the accuracy and precision of the measurement.

The accumulation of ethylmalonic acid in urine and blood is a key biomarker for several inherited metabolic disorders, including Ethylmalonic Encephalopathy and Short-chain acyl-CoA dehydrogenase (SCAD) deficiency. Accurate quantification of this dicarboxylic acid is crucial for the diagnosis, monitoring, and study of these conditions.

Metabolic Pathways Involving Ethylmalonic Acid

The presence of elevated levels of ethylmalonic acid in biological fluids is indicative of disruptions in specific metabolic pathways, primarily the catabolism of the branched-chain amino acid isoleucine.

Isoleucine and Valine Degradation Pathway

Isoleucine is an essential amino acid that, when catabolized, is ultimately broken down into acetyl-CoA and propionyl-CoA. A key intermediate in this pathway is ethylmalonyl-CoA. When the downstream enzyme, short-chain acyl-CoA dehydrogenase (SCAD), is deficient, the metabolism of short-chain fatty acids and the catabolism of isoleucine are impaired. This leads to an accumulation of upstream metabolites, including ethylmalonyl-CoA, which is then hydrolyzed to ethylmalonic acid.

Caption: Isoleucine degradation pathway and the impact of SCAD deficiency.

Ethylmalonic Encephalopathy and the ETHE1 Pathway

Ethylmalonic encephalopathy is a severe, autosomal recessive metabolic disorder caused by mutations in the ETHE1 gene. This gene encodes a mitochondrial sulfur dioxygenase that plays a crucial role in the detoxification of hydrogen sulfide (B99878) (H₂S). A deficiency in the ETHE1 protein leads to the accumulation of H₂S, which in turn inhibits the activity of several enzymes, including short-chain acyl-CoA dehydrogenase (SCAD). This secondary inhibition of SCAD leads to the characteristic accumulation of ethylmalonic acid.

Caption: Pathophysiology of Ethylmalonic Encephalopathy.

Experimental Protocols for the Quantification of Ethylmalonic Acid

The following are representative protocols for the analysis of ethylmalonic acid in biological fluids using this compound as an internal standard. These are generalized methodologies and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the general steps for the analysis of ethylmalonic acid in urine.

1. Sample Preparation:

- To 1 mL of urine, add 10 µL of a known concentration of this compound internal standard solution (e.g., 1 mg/mL in methanol).

- Acidify the sample to pH 1-2 with hydrochloric acid.

- Extract the organic acids with two portions of 3 mL of ethyl acetate. Vortex and centrifuge to separate the layers.

- Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

- Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

- GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Injection Volume: 1 µL.

- Injector Temperature: 250°C.

- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- MS Interface Temperature: 280°C.

- Ion Source Temperature: 230°C.

- Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 50-550.

- Quantification Ions: Monitor the characteristic ions for the TMS derivatives of ethylmalonic acid and this compound.

Sample [fillcolor="#FBBC05", fontcolor="#202124", label="Urine Sample"];

Internal_Standard [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Add this compound"];

Extraction [fillcolor="#F1F3F4", fontcolor="#202124", label="Acidification & Liquid-Liquid Extraction"];

Evaporation [fillcolor="#F1F3F4", fontcolor="#202124", label="Evaporation to Dryness"];

Derivatization [fillcolor="#34A853", fontcolor="#FFFFFF", label="TMS Derivatization (BSTFA)"];

GC_MS [fillcolor="#EA4335", fontcolor="#FFFFFF", label="GC-MS Analysis"];

Data_Analysis [fillcolor="#FFFFFF", fontcolor="#202124", label="Data Analysis & Quantification"];

Sample -> Internal_Standard;

Internal_Standard -> Extraction;

Extraction -> Evaporation;

Evaporation -> Derivatization;

Derivatization -> GC_MS;

GC_MS -> Data_Analysis;

}

Caption: Workflow for GC-MS analysis of ethylmalonic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a general method for the analysis of ethylmalonic acid in plasma or serum.

1. Sample Preparation:

- To 100 µL of plasma or serum, add 10 µL of a known concentration of this compound internal standard solution.

- Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

- Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient from low to high organic content (e.g., 5% B to 95% B over 10 minutes).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both ethylmalonic acid and this compound.

Sample [fillcolor="#FBBC05", fontcolor="#202124", label="Plasma/Serum Sample"];

Internal_Standard [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Add this compound"];

Protein_Precipitation [fillcolor="#F1F3F4", fontcolor="#202124", label="Protein Precipitation (Acetonitrile)"];

Centrifugation [fillcolor="#F1F3F4", fontcolor="#202124", label="Centrifugation"];

Supernatant_Transfer [fillcolor="#F1F3F4", fontcolor="#202124", label="Supernatant Transfer & Evaporation"];

Reconstitution [fillcolor="#34A853", fontcolor="#FFFFFF", label="Reconstitution"];

LC_MS_MS [fillcolor="#EA4335", fontcolor="#FFFFFF", label="LC-MS/MS Analysis (MRM)"];

Data_Analysis [fillcolor="#FFFFFF", fontcolor="#202124", label="Data Analysis & Quantification"];

Sample -> Internal_Standard;

Internal_Standard -> Protein_Precipitation;

Protein_Precipitation -> Centrifugation;

Centrifugation -> Supernatant_Transfer;

Supernatant_Transfer -> Reconstitution;

Reconstitution -> LC_MS_MS;

LC_MS_MS -> Data_Analysis;

}

Caption: Workflow for LC-MS/MS analysis of ethylmalonic acid.

This technical guide provides a foundational understanding of high-purity this compound for research professionals. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's certificate of analysis for detailed information on the purity and characterization of the internal standard.

A Technical Guide to the Isotopic Enrichment and Purity of Ethylmalonic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Ethylmalonic acid-d3 (EMA-d3), a critical internal standard for the quantification of endogenous ethylmalonic acid in biological matrices. This document outlines the synthesis, quality control parameters, and detailed experimental protocols for the characterization of this stable isotope-labeled compound.

Introduction

This compound is the deuterated form of ethylmalonic acid, a dicarboxylic acid that is a key biomarker in the diagnosis of several inherited metabolic disorders, including Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. In these conditions, elevated levels of ethylmalonic acid are observed in urine and plasma. The accurate quantification of ethylmalonic acid is therefore crucial for clinical diagnosis and monitoring. This compound serves as an ideal internal standard for mass spectrometry-based assays due to its chemical identity with the analyte of interest, allowing for correction of matrix effects and variations in sample preparation and instrument response.

Synthesis and Isotopic Labeling

The synthesis of this compound is typically achieved through a variation of the malonic ester synthesis. This method involves the alkylation of a malonate ester, followed by hydrolysis and decarboxylation. To introduce the deuterium (B1214612) labels, a deuterated starting material is incorporated. A common strategy involves the use of deuterated iodoethane (B44018) (iodoethane-d5) or a similar deuterated ethylating agent.

Below is a generalized workflow for the synthesis of this compound.

Isotopic Enrichment and Purity Data

The quality of this compound is defined by its isotopic enrichment and chemical purity. Isotopic enrichment refers to the percentage of the molecule that contains the desired number of deuterium atoms, while chemical purity refers to the percentage of the material that is this compound, free from other chemical compounds.

The following table summarizes typical quality control data for commercially available this compound.

| Parameter | Typical Specification |

| Isotopic Enrichment | |

| Deuterated Forms (d1-d3) | ≥99%[1] |

| Chemical Purity | |

| Purity by NMR | ≥98%[2][3] |

| Purity by LC-MS | ≥98.0%[4] |

Experimental Protocols

The determination of isotopic enrichment and chemical purity requires robust analytical methodologies. The following sections detail representative protocols for the characterization of this compound.

Determination of Isotopic Enrichment by Mass Spectrometry

Isotopic enrichment is determined by mass spectrometry, which separates ions based on their mass-to-charge ratio. This allows for the quantification of the relative abundance of the deuterated and non-deuterated forms of ethylmalonic acid.

Workflow for Isotopic Enrichment Analysis

Protocol:

-

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

For GC-MS analysis, derivatization is typically required to increase volatility. A common method is esterification with n-butanol and acetyl chloride to form the di-butyl ester.

-

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination and separation of isotopic peaks.

-

-

Mass Spectrometry Analysis:

-

For LC-MS:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a mobile phase gradient of water and acetonitrile (B52724) with 0.1% formic acid.

-

Acquire mass spectra in full scan mode in the negative ion mode.

-

-

For GC-MS:

-

Inject the derivatized sample onto a suitable capillary column (e.g., DB-5ms).

-

Use a temperature gradient program to separate the analyte.

-

Acquire mass spectra in electron ionization (EI) or chemical ionization (CI) mode.

-

-

-

Data Analysis:

-

Identify the molecular ion cluster for ethylmalonic acid.

-

Integrate the peak areas for the monoisotopic peak (M) and the peaks corresponding to the deuterated isotopologues (M+1, M+2, M+3, etc.).

-

Calculate the isotopic enrichment using the following formula:

-

% Isotopic Enrichment = [ (Sum of intensities of deuterated peaks) / (Sum of intensities of all isotopic peaks) ] x 100

-

-

Determination of Chemical Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the chemical structure and purity of a compound. ¹H NMR is particularly useful for identifying and quantifying proton-containing impurities.

Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of this compound and a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

-

Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

-

NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

-

-

Data Analysis:

-

Integrate a well-resolved signal from this compound (e.g., the methine proton) and a signal from the internal standard.

-

Calculate the chemical purity using the following formula:

-

% Purity = ( (I_sample / N_sample) / (I_std / N_std) ) x ( (MW_sample / m_sample) / (MW_std / m_std) ) x P_std x 100

-

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

-

-

Quantification of Ethylmalonic Acid in Biological Samples using this compound as an Internal Standard

This protocol describes a typical LC-MS/MS method for the quantification of ethylmalonic acid in plasma or urine.

Workflow for Sample Analysis

Protocol:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma or urine, add a known amount of this compound internal standard solution.

-

Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatize the sample by adding 3N HCl in n-butanol and heating at 65°C for 15 minutes to form the di-butyl esters.

-

Evaporate the derivatization reagent and reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate ethylmalonic acid from other matrix components.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to monitor the transitions for both ethylmalonic acid and this compound.

-

Ethylmalonic acid (di-butyl ester): e.g., m/z 243 -> 187

-

This compound (di-butyl ester): e.g., m/z 246 -> 190

-

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

Determine the concentration of ethylmalonic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an essential tool for the accurate and precise quantification of ethylmalonic acid in clinical and research settings. A thorough understanding of its synthesis, isotopic enrichment, and chemical purity is critical for ensuring the reliability of analytical data. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization and application of this vital internal standard.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ethylmalonic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylmalonic acid (EMA) is a dicarboxylic acid that accumulates in the body in certain inherited metabolic disorders, most notably Ethylmalonic Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. The deuterated form, ethylmalonic acid-d3 (EMA-d3), serves as a valuable tool in research, primarily as a metabolic tracer and an internal standard for quantitative analysis by mass spectrometry. Its mechanism of action in vitro is considered identical to that of its non-deuterated counterpart. This guide provides a comprehensive overview of the core in vitro mechanisms of action of EMA, with a focus on its impact on mitochondrial function. The information presented here is intended to support researchers in designing and interpreting experiments aimed at understanding the pathophysiology of diseases associated with EMA accumulation and in the development of potential therapeutic interventions.

Core Mechanism of Action: Mitochondrial Dysfunction

The primary in vitro effect of ethylmalonic acid is the disruption of mitochondrial function. This occurs through several key mechanisms:

-

Inhibition of the Mitochondrial Dicarboxylate Carrier: EMA competitively inhibits the mitochondrial dicarboxylate carrier (DIC), a transporter responsible for the uptake of essential Krebs cycle intermediates, succinate (B1194679) and malate (B86768), into the mitochondrial matrix.[1][2][3] This inhibition is a critical aspect of EMA's toxicity, as it directly impedes the mitochondrial respiratory chain.

-

Impairment of Succinate-Supported Respiration: By blocking the entry of succinate, a key substrate for Complex II of the electron transport chain, EMA significantly reduces succinate-supported mitochondrial respiration.[1][4] This leads to a decrease in ATP production and overall cellular energy deficiency.

-

Reduction of Mitochondrial Membrane Potential: The inhibition of the respiratory chain and the subsequent decrease in proton pumping across the inner mitochondrial membrane lead to a reduction in the mitochondrial membrane potential (ΔΨm).[1][5] This is a key indicator of mitochondrial dysfunction.

-

Induction of Mitochondrial Permeability Transition: In the presence of calcium ions, EMA has been shown to induce the opening of the mitochondrial permeability transition pore (mPTP).[4][5] This leads to mitochondrial swelling, loss of the membrane potential, and the release of pro-apoptotic factors.

Quantitative Data on the Effects of Ethylmalonic Acid

The following tables summarize the quantitative data available on the effects of ethylmalonic acid on key mitochondrial parameters.

Table 1: Effect of Ethylmalonic Acid on Succinate-Supported Mitochondrial Respiration

| Concentration of EMA (mM) | State 3 Respiration (% of control) | State 4 Respiration (% of control) | Reference |

| 1 | ~70% | No significant change | [4] |

| 5 | ~40% | No significant change | [4] |

Note: State 3 respiration represents ADP-stimulated respiration, while State 4 is the resting state respiration.

Table 2: Inhibition of Mitochondrial Respiratory Chain Complexes by Ethylmalonic Acid in Human Skeletal Muscle

| Concentration of EMA (mM) | Complex I-III Activity (% Inhibition) | Complex II-III Activity (% Inhibition) | Complex II Activity (% Inhibition) | Reference |

| 0.25 | Significant Inhibition | Not significant | Not significant | [6] |

| 1 | Significant Inhibition | Significant Inhibition | Not significant | [6] |

| 5 | Significant Inhibition | Significant Inhibition | Significant Inhibition | [6] |

Table 3: Effect of Ethylmalonic Acid on Mitochondrial Membrane Potential

| Concentration of EMA (mM) | Mitochondrial Membrane Potential | Reference |

| 1-5 | Reduced in the presence of succinate | [1] |

Note: Specific quantitative values for the reduction in membrane potential are not consistently reported in the literature in a tabular format.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships involved in the in vitro mechanism of action of ethylmalonic acid.

Caption: Core mechanism of ethylmalonic acid (EMA) induced mitochondrial dysfunction.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rat Brain

This protocol is adapted from established methods for isolating functional mitochondria.

Materials:

-

Rat brain tissue

-

Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4

-

Homogenizer (Dounce or Potter-Elvehjem)

-

Centrifuge and appropriate tubes

-

Percoll gradient solutions (optional, for higher purity)

Procedure:

-

Euthanize the rat according to approved animal welfare protocols and immediately excise the brain.

-

Place the brain in ice-cold Isolation Buffer.

-

Mince the brain tissue finely with scissors.

-

Homogenize the minced tissue in 10 volumes of ice-cold Isolation Buffer using a loose-fitting Dounce homogenizer (10-15 strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet in a small volume of Isolation Buffer.

-

(Optional) For higher purity, layer the resuspended mitochondria on a discontinuous Percoll gradient and centrifuge according to established protocols to separate mitochondria from synaptosomes and myelin.

-

Wash the final mitochondrial pellet by resuspending in Isolation Buffer and centrifuging at 10,000 x g for 15 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 2: Measurement of Succinate-Supported Mitochondrial Respiration

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.

Materials:

-

Isolated mitochondria (from Protocol 1)

-

Respiration Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 1 mM MgCl2, pH 7.2

-

Substrates: Succinate (5 mM), ADP (150 µM)

-

Inhibitors: Rotenone (B1679576) (2 µM, to inhibit Complex I), Oligomycin (B223565) (1 µg/mL, to inhibit ATP synthase), FCCP (1 µM, uncoupler)

-

Ethylmalonic acid (or EMA-d3) stock solution

-

Clark-type oxygen electrode system

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add 1-2 mL of Respiration Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Add isolated mitochondria (0.5-1.0 mg protein/mL) to the chamber and record the baseline oxygen consumption.

-

Add rotenone to inhibit any residual Complex I activity.

-

Add succinate to initiate Complex II-driven respiration (State 4).

-

Add a known concentration of ethylmalonic acid (or EMA-d3) and observe its effect on State 4 respiration.

-

Add ADP to stimulate ATP synthesis and measure State 3 respiration.

-

Add oligomycin to inhibit ATP synthase and measure the leak respiration.

-

Finally, add FCCP to uncouple respiration and measure the maximal respiratory capacity.

-

Calculate the respiratory control ratio (RCR = State 3 / State 4) and the P/O ratio to assess mitochondrial coupling and efficiency.

Caption: Workflow for measuring succinate-supported mitochondrial respiration.

Protocol 3: In Vitro Treatment of Patient-Derived Fibroblasts

This protocol provides a general framework for studying the effects of EMA on patient-derived fibroblasts.

Materials:

-

Human dermal fibroblasts (patient-derived and control lines)

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Ethylmalonic acid stock solution (sterile-filtered)

-

Reagents for assessing mitochondrial function (e.g., TMRM for membrane potential, Seahorse XF analyzer for respirometry)

-

Reagents for protein extraction and analysis (e.g., Western blotting)

Procedure:

-

Culture patient-derived and control fibroblasts under standard conditions (37°C, 5% CO2).

-